3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Descripción
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.34–7.27 (m, aromatic protons from naphthalene and chlorophenyl groups)
- δ 5.98–5.78 (m, protons adjacent to ether linkages)
- δ 4.26–4.16 (t, –OCH₂CH₂N–)
- δ 3.79–3.75 (s, –NH₃⁺Cl⁻) .
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry
Spectroscopic Data Summary
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 7.34–7.27 (m), δ 4.26–4.16 (t) | Aromatic protons, ether linkages |
| ¹³C NMR | δ 170.8, δ 165.3 | Carbonyl groups |
| IR | 1746 cm⁻¹ | Carboxamide C=O |
| MS | 619.2 [M – Cl]⁺ | Molecular ion |
Propiedades
IUPAC Name |
3-(3-aminopropoxy)-N-[2-[3-[(4-chloro-2-hydroxyphenyl)carbamoyl]naphthalen-2-yl]oxyethyl]naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN3O5.ClH/c34-25-10-11-28(29(38)20-25)37-33(40)27-17-22-7-2-4-9-24(22)19-31(27)42-15-13-36-32(39)26-16-21-6-1-3-8-23(21)18-30(26)41-14-5-12-35;/h1-4,6-11,16-20,38H,5,12-15,35H2,(H,36,39)(H,37,40);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELLCPHHYHLWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)O)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Naphthalene Carboxamide Formation
The central naphthalenecarboxamide structure is assembled via Friedel-Crafts acylation, where 2-naphthoic acid chloride reacts with aminonaphthol derivatives in anhydrous dichloromethane under nitrogen atmosphere. Catalytic dimethylaminopyridine (DMAP) accelerates the acylation, achieving 78–82% yields after silica gel chromatography. Steric hindrance from the naphthalene systems necessitates prolonged reaction times (48–72 hours) at 0–5°C to minimize diacylation byproducts.
Ether Linkage Installation
Introduction of the 3-aminopropoxy group employs a Mitsunobu reaction between 3-aminopropanol and the hydroxylated naphthalene intermediate. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF), this step proceeds with >90% regioselectivity for the desired ether product. The reaction’s exothermic nature requires careful temperature control (-10°C initial, warming to 25°C over 6 hours) to prevent decomposition.
Final Amide Coupling and Hydrochloride Formation
The terminal 4-chloro-2-hydroxyphenyl group is conjugated via carbodiimide-mediated coupling. As detailed in patent KR20120016659A, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid moiety for nucleophilic attack by the aniline derivative. The hydrochloride salt is subsequently precipitated by treating the free base with hydrogen chloride (1.25 equiv) in ethyl acetate, yielding a crystalline product with 95.2% purity after recrystallization from methanol/water.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Solvent selection profoundly impacts coupling efficiency. Comparative studies in the patent literature reveal dichloromethane outperforms THF or chloroform in the final amidation step, providing 88% yield versus 72% in THF. Elevated temperatures (40°C) reduce reaction time by 30% but increase epimerization risks, necessitating strict thermal monitoring.
Table 1: Solvent Performance in Amide Coupling
| Solvent | Yield (%) | Reaction Time (h) | Byproduct Formation (%) |
|---|---|---|---|
| Dichloromethane | 88 | 18 | 4.2 |
| THF | 72 | 24 | 11.7 |
| Chloroform | 68 | 20 | 9.1 |
Catalytic System Optimization
The EDC/HOBt system demonstrates superior performance over dicyclohexylcarbodiimide (DCC), particularly in minimizing racemization during amide bond formation. Patent data indicates a 15% improvement in enantiomeric excess (98.4% vs. 83.2%) when using EDC, attributable to its enhanced solubility and milder activation profile.
Purification and Analytical Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves residual coupling reagents and diastereomers. The target compound elutes at 14.3 minutes under these conditions, with UV-Vis detection at 254 nm confirming >99% chromatographic purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d6): δ 10.82 (s, 1H, OH), 8.65 (d, J = 8.4 Hz, 1H, naphthyl-H), 8.12–7.24 (m, 18H, aromatic), 4.21 (t, J = 6.0 Hz, 2H, OCH2), 3.92 (t, J = 6.4 Hz, 2H, NHCH2), 3.02 (q, J = 6.8 Hz, 2H, CH2NH2), 2.12 (quin, J = 6.4 Hz, 2H, CH2CH2CH2).
-
HRMS (ESI): m/z calculated for C33H30ClN3O5 [M+H]⁺ 584.1901, found 584.1898.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale trials employ tubular reactors for the Mitsunobu and amidation steps, enhancing heat transfer and reducing reaction times by 40%. A representative flow setup uses:
-
Reactor volume: 50 L
-
Flow rate: 12 L/h
-
Temperature gradient: 0°C → 25°C over 3 residence times
This configuration achieves 86% overall yield with 99.1% purity, surpassing batch process efficiency.
Waste Stream Management
The hydrochloride salt’s low solubility in non-polar solvents enables efficient recovery of dichloromethane (92% recycled) and THF (88% recycled) via distillation. Patent documentation notes a 30% reduction in solvent costs compared to traditional batch methods.
Challenges and Limitations
Stereochemical Control
Despite optimized conditions, the final coupling step produces 1.2–2.8% of the cis-amide byproduct, requiring two recrystallizations to achieve pharmacopeial standards. Molecular modeling suggests steric clashes between the naphthyl groups and carbodiimide intermediates contribute to this isomerization.
Moisture Sensitivity
The free base form exhibits rapid degradation under ambient humidity (t90 = 12 hours at 60% RH), necessitating strict inert atmosphere handling until hydrochloride salt formation. Lyophilization from tert-butanol/water mixtures improves stability, extending shelf-life to 36 months at -20°C .
Análisis De Reacciones Químicas
Tipos de reacciones: Los inhibidores de CREB se someten a diversas reacciones químicas, incluidas:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno de la molécula inhibidora.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno de la molécula inhibidora.
Sustitución: Implica la sustitución de un grupo funcional en la molécula inhibidora por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en la molécula inhibidora de CREB y de las condiciones de reacción utilizadas. Por ejemplo, la oxidación de un grupo hidroxilo puede resultar en la formación de una cetona o un aldehído .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
This compound is primarily investigated for its potential therapeutic properties. Its structure suggests that it may act as a potent inhibitor or modulator in biological systems.
Potential Therapeutic Targets:
- Cancer Treatment: The presence of naphthalene and chloro groups indicates possible interactions with cancer cell pathways. Research has shown that similar compounds can inhibit tumor growth by targeting specific enzymes involved in cell proliferation.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of naphthalene can exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
Pharmacological Studies
Pharmacological studies have been conducted to evaluate the efficacy and safety profile of 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamide hydrochloride.
Key Findings:
- In vitro Studies: Laboratory experiments have indicated that this compound can effectively inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
- In vivo Studies: Animal models have been utilized to assess the pharmacokinetics and toxicity of the compound. Results indicate a favorable safety profile at therapeutic doses.
Biochemical Applications
The biochemical applications of this compound are linked to its interactions at the molecular level.
Mechanism of Action:
- The compound’s ability to bind to specific receptors or enzymes is under investigation. Its structural components may facilitate interactions that modulate biological responses, potentially leading to therapeutic effects.
Case Studies:
- A study published in a peer-reviewed journal highlighted the compound's effectiveness in reducing tumor size in xenograft models, demonstrating its potential as a new therapeutic agent for cancer treatment.
Mecanismo De Acción
El mecanismo de acción de los inhibidores de CREB implica la inhibición de la capacidad de CREB para unirse al elemento de respuesta del monofosfato cíclico de adenosina (CRE) en el ADN, lo que evita la transcripción de genes sensibles a CREB. Esta inhibición se logra a través de diversas interacciones moleculares, incluida la unión del inhibidor al dominio inducible por cinasa (KID) de CREB, que bloquea su fosforilación y activación . Además, algunos inhibidores de CREB se dirigen a la interacción entre CREB y su coactivador, la proteína de unión a CREB (CBP), lo que evita aún más la activación transcripcional de los genes sensibles a CREB .
Compuestos similares:
Comparación: Los inhibidores de CREB, como 666-15, son únicos en su capacidad para inhibir selectivamente la actividad de CREB sin afectar a otros factores de transcripción. Esta especificidad se logra mediante el diseño de moléculas que se dirigen precisamente al dominio KID de CREB, lo que garantiza efectos mínimos fuera del objetivo. En contraste, otros compuestos similares, como KG-501 y GSKJ4, pueden tener efectos más amplios en múltiples vías, lo que los hace menos selectivos pero potencialmente útiles en diferentes contextos terapéuticos .
Comparación Con Compuestos Similares
Spectroscopic and Computational Similarity Analysis
- Mass Spectrometry (MS/MS): Molecular networking based on MS/MS fragmentation patterns (cosine score range: 0–1) can cluster the target compound with other naphthalene carboxamides. For example, analogs with shared parent ions (e.g., m/z 422 in ) may exhibit high cosine scores (>0.8), indicating structural homology .
- NMR Profiling: Comparative 1H NMR analysis (as in ) reveals that substituent variations (e.g., 4-chloro-2-hydroxyphenyl vs. 4-methoxyphenyl) cause distinct chemical shift changes in regions corresponding to the substituent’s electronic environment (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- Computational Metrics: Tanimoto and Dice similarity indexes (using MACCS or Morgan fingerprints) quantify structural overlap. For instance, the target compound and ’s analog may share a Tanimoto score of ~0.65, reflecting conserved carboxamide motifs but divergent substituents .
Bioactivity and Pharmacological Profiling
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) demonstrates that structural analogs with >70% similarity in carboxamide regions often share overlapping protein targets (e.g., kinase inhibition). However, the 4-chloro-2-hydroxyphenyl group in the target compound may enhance selectivity for chlorophobic binding pockets compared to methoxy or azo-containing analogs .
Data Table: Key Properties of Target Compound and Analogs
Actividad Biológica
The compound 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamide hydrochloride , commonly referred to as 666-15 , has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
666-15 is characterized by its complex structure which includes:
- Aminopropoxy group : Contributes to its solubility and interaction with biological targets.
- Naphthalene rings : Implicated in the compound's biological activity, particularly in inhibiting specific protein interactions.
- Chloro and hydroxy substituents : Enhance the compound's potency and selectivity.
The molecular weight of 666-15 is approximately 584.1 g/mol .
Inhibition of CREB-Mediated Gene Transcription
666-15 has been identified as a potent inhibitor of the cAMP response element-binding protein (CREB) , which plays a crucial role in regulating gene expression linked to cell proliferation and survival. Research indicates that:
- The compound inhibits CREB-mediated transcription with an IC50 value of approximately 0.081 μM , demonstrating significant potency .
- It selectively affects cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .
Impact on Cancer Cell Growth
In vitro studies have shown that 666-15 effectively inhibits the growth of various cancer cell lines, including breast cancer cell lines such as MDA-MB-468 . The compound's mechanism involves disrupting critical protein-protein interactions necessary for CREB activation .
Table 1: Summary of Biological Activity
| Activity Type | Measurement | Result |
|---|---|---|
| CREB Inhibition | IC50 | 0.081 μM |
| Cancer Cell Growth Inhibition | % Inhibition | Significant |
| Selectivity for Cancer vs Normal | Cell Viability Assay | High selectivity |
Study 1: CREB Inhibition and Cancer Therapy
A study published in Nature Communications demonstrated that 666-15 effectively inhibits CREB-mediated transcription in multiple cancer types. The compound was tested across a panel of cancer cell lines, revealing:
- A consistent ability to reduce cell viability in low micromolar concentrations.
- Enhanced efficacy when used in combination with other chemotherapeutics .
Study 2: Structural Optimization
Further research focused on optimizing the structure of related compounds to improve biological activity. Modifications to the linker length and functional groups were explored, leading to the identification of derivatives with enhanced potency against CREB .
Table 2: Comparative Analysis of Related Compounds
| Compound ID | Structural Modification | IC50 (μM) |
|---|---|---|
| 3a | Original Structure | 2.22 |
| 3b | No phenol group | 4.69 |
| 3h | Two-carbon linker | 0.30 |
| 666-15 | Optimized structure | 0.081 |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis requires multi-step optimization, including coupling reactions (e.g., carboxamide bond formation via EDC/NHS chemistry) and purification via column chromatography. Key steps:
- Aminopropoxy linkage : Use tert-butyloxycarbonyl (Boc) protection for the amine group to prevent side reactions during coupling .
- Final hydrochloride salt formation : Employ acidic hydrolysis (e.g., HCl in dioxane) followed by lyophilization for crystallization .
- Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d₆ solvent) .
Q. How can solubility challenges be addressed in experimental formulations?
- Methodological Answer : Due to the compound’s hydrophobic naphthalene backbone, use co-solvents (e.g., DMSO for stock solutions) and surfactants (e.g., Tween-80) in aqueous buffers. For in vitro assays, maintain concentrations below 1 mM to prevent precipitation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- FT-IR : Confirm carboxamide (1650–1680 cm⁻¹) and aromatic C-H stretching (3050–3100 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for naphthalene protons (δ 7.2–8.5 ppm) and the aminopropoxy chain (δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using single crystals grown via slow evaporation (methanol/water) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Modify substituents : Replace the 4-chloro-2-hydroxyphenyl group with fluorinated analogs to enhance binding affinity.
- Assay design : Test analogs in target-specific assays (e.g., kinase inhibition) and correlate activity with LogP values to assess hydrophobicity-driven efficacy .
- Data analysis : Use molecular docking (AutoDock Vina) to predict interactions with active sites and validate with SPR binding kinetics .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Stress testing : Incubate the compound at pH 2–12 (37°C, 24 hrs) and monitor degradation via LC-MS.
- Degradation pathways : Acidic conditions hydrolyze the carboxamide bond, while alkaline conditions degrade the aminopropoxy chain. Stabilize formulations at pH 5–7 with citrate buffers .
- Table 1 : Stability profile under accelerated conditions:
| pH | % Degradation (24 hrs) | Major Degradants |
|---|---|---|
| 2.0 | 45% | Free naphthalene |
| 7.4 | 8% | None detected |
| 10.0 | 32% | Cleaved ether |
Q. How can advanced analytical methods improve batch-to-batch reproducibility?
- Methodological Answer :
- UPLC-MS/MS : Quantify trace impurities (e.g., residual coupling reagents) with a limit of detection (LOD) of 0.1 ng/mL .
- Dynamic light scattering (DLS) : Monitor particle size distribution in formulations to ensure consistency (PDI < 0.3) .
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) using a Box-Behnken model to minimize variability .
Q. What mechanistic insights can be gained from studying its interactions with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs) .
- Cellular thermal shift assay (CETSA) : Validate target engagement by monitoring protein stabilization post-treatment .
- Transcriptomics : Use RNA-seq to identify downstream pathways modulated in treated vs. control cells .
Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
